molecular formula C13H17N3O5 B1682048 Tyr-gly-gly CAS No. 21778-69-8

Tyr-gly-gly

Cat. No.: B1682048
CAS No.: 21778-69-8
M. Wt: 295.29 g/mol
InChI Key: HIINQLBHPIQYHN-JTQLQIEISA-N
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Mechanism of Action

Target of Action

It is known that tyrosine, a component of tyr-gly-gly, is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology .

Mode of Action

It is suggested that this compound, like other peptides, may interact with its targets through hydrogen bonding and hydrophobic interactions . For instance, a peptide with a similar structure, CdiA-CTEC536, inserts its C-terminal Gly-Tyr-Gly-Ile peptide tail into the active-site cleft of CysK to anchor the interaction .

Biochemical Pathways

Tyrosine, a component of this compound, is involved in various biochemical processes, including neurotransmission and eumelanin biosynthesis . The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .

Pharmacokinetics

They are usually absorbed in the small intestine, distributed throughout the body, metabolized mainly in the liver and kidneys, and excreted in urine .

Result of Action

It is known that peptides can have various effects at the molecular and cellular levels, such as modulating cell signaling, influencing gene expression, and interacting with cell membranes .

Action Environment

The action of this compound, like other peptides, can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules . For instance, protein molecules, including peptides, can undergo changes, often irreversibly, called denaturation, under the influence of heat, organic solvents, salts, and so on .

Biochemical Analysis

Biochemical Properties

Tyr-gly-gly plays a significant role in biochemical reactions. It is involved in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues . The phenol functionality in the side chain of Tyr allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group . This compound is also susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .

Cellular Effects

It is known that this compound and similar peptides can have antioxidant capacity . They have been ascribed to the cooperative effect of a number of properties, including their ability to scavenge free radicals, to act as metal-ion chelator, oxygen quencher or hydrogen donor and to inhibit the lipid oxidation .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions with various biomolecules. For instance, this compound has been found to inhibit angiotensin I-converting enzyme (ACE), demonstrating excellent inhibitory activity against ACE . This inhibition is primarily influenced by electrostatic and van der Waals interactions, as well as nonpolar solvation energy, indicating strong binding ability .

Temporal Effects in Laboratory Settings

It is known that this compound and similar peptides can have antioxidant capacity , which could potentially change over time depending on the stability and degradation of the peptide.

Dosage Effects in Animal Models

It is known that this compound and similar peptides can have antioxidant capacity , which could potentially vary with different dosages.

Metabolic Pathways

This compound is involved in the metabolic pathways of endogenous opioid peptides . It is produced by the cleavage of the Tyr-Gly bond at its own C-terminus, commonly in the sequence -Tyr-Xaa-Val-Gly-|-Gly, in the processing of the potyviral polyprotein .

Transport and Distribution

It is known that this compound and similar peptides can have antioxidant capacity , which could potentially be transported and distributed within cells and tissues.

Subcellular Localization

It is known that this compound and similar peptides can have antioxidant capacity , which could potentially be localized in specific compartments or organelles within the cell.

Preparation Methods

IMREG-1 is prepared from leukocyte dialysates obtained from healthy individuals. The preparation involves a two-step reverse-phase high-performance liquid chromatography (HPLC) fractionation. Initially, a subfraction of a human leukocyte extract is prepared by dialysis against a 3500 molecular weight membrane . The IMREG-1 preparation is then reconstituted in 0.1% aqueous trifluoroacetic acid solution and chromatographed under specific conditions .

Properties

IUPAC Name

2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINQLBHPIQYHN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21778-69-8
Record name Tyrosyl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021778698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-TYROSYLGLYCYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS6B3J0V03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of Tyr-Gly-Gly in the brain?

A1: this compound originates from the enzymatic breakdown of enkephalins, specifically by the action of enkephalinase (EC 3.4.24.11). This enzyme cleaves enkephalins at the Gly3-Phe4 bond, releasing this compound as a metabolite. []

Q2: How does the degradation of enkephalins into this compound and other fragments relate to their function?

A3: The rapid degradation of enkephalins, including the formation of this compound, is crucial for regulating their signaling activity. Enkephalins act as neurotransmitters and neuromodulators involved in pain perception, mood regulation, and other physiological processes. [] Their rapid turnover ensures precise control over their signaling duration and prevents overstimulation of opioid receptors.

Q3: What is the significance of using this compound levels as an index of enkephalin release?

A4: Measuring this compound levels can serve as an indirect but valuable indicator of enkephalin activity in vivo. As an extraneuronal metabolite, this compound’s levels are less influenced by neuronal reuptake or intracellular degradation, making it a more stable marker compared to enkephalins themselves. [, ] Studies using techniques like microdialysis coupled with HPLC have demonstrated the utility of monitoring this compound to understand enkephalin dynamics in response to various stimuli or pharmacological interventions.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C13H17N3O6. Its molecular weight is 311.3 g/mol.

Q5: Does this compound have any characteristic spectroscopic properties that can be used for its identification and quantification?

A6: As a peptide, this compound can be detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) often coupled with electrochemical detection or mass spectrometry. [] Its tyrosine residue allows for UV detection at around 280 nm.

Q6: Have there been studies looking into the chemical stability of this compound under different conditions?

A7: While specific stability data for this compound may be limited, its susceptibility to enzymatic degradation by aminopeptidases in vivo is well-documented. [] Chemically, it is likely to exhibit similar stability characteristics as other small peptides, being prone to hydrolysis under extreme pH or temperature conditions.

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